molecular formula C8H13NO4 B11764357 2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine

2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine

Cat. No.: B11764357
M. Wt: 187.19 g/mol
InChI Key: SSLJLGLUXHUSGN-UHFFFAOYSA-N
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Description

2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine is a chemical compound that belongs to the family of acrylates Acrylates are esters of acrylic acid and are known for their wide range of applications in various industries due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine typically involves the esterification of acrylic acid with an appropriate alcohol, followed by the introduction of an amine group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine can undergo various chemical reactions, including:

    Polymerization: The vinyl groups in the compound make it susceptible to polymerization, forming long-chain polymers.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Aminolysis: The ester group can react with amines to form amides.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Aminolysis: Primary or secondary amines are used under mild heating.

Major Products Formed

    Polymerization: Polymers with varying molecular weights and properties.

    Hydrolysis: Acrylic acid and the corresponding alcohol.

Scientific Research Applications

2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Potential use in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Investigated for its potential in creating hydrogels for wound healing and tissue engineering.

    Industry: Used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl groups in the compound react with initiators to form free radicals, which then propagate to form long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the specific application.

Comparison with Similar Compounds

Similar Compounds

    Diethylene glycol dimethacrylate: Another acrylate compound used in polymer synthesis.

    2-(2-Ethoxyethoxy)ethyl prop-2-enoate: Similar in structure but with different functional groups, leading to different properties and applications.

Uniqueness

2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine is unique due to its amine functionality, which allows for additional chemical modifications and applications. The presence of both vinyl and amine groups makes it versatile for various polymerization and functionalization reactions, setting it apart from other acrylates.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

azane;2-prop-2-enoyloxyethyl prop-2-enoate

InChI

InChI=1S/C8H10O4.H3N/c1-3-7(9)11-5-6-12-8(10)4-2;/h3-4H,1-2,5-6H2;1H3

InChI Key

SSLJLGLUXHUSGN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)C=C.N

Origin of Product

United States

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